(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.: 1314354-78-3
Cat. No.: VC8229350
Molecular Formula: C14H21ClN4O2S
Molecular Weight: 344.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314354-78-3 |
|---|---|
| Molecular Formula | C14H21ClN4O2S |
| Molecular Weight | 344.9 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18)/t9-/m1/s1 |
| Standard InChI Key | HTJVXKNIEOFJEL-SECBINFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=CC(=NC(=N2)SC)Cl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a pyrrolidine ring connected via an amino linkage to a 6-chloro-2-methylsulfanyl-pyrimidine moiety, with a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen. The (R)-configuration at the C3 position of the pyrrolidine ring introduces chirality, critical for potential biological interactions . The molecular formula C₁₄H₂₁ClN₄O₂S corresponds to a molecular weight of 344.9 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
Spectroscopic Signatures
The compound's structure has been validated through multiple spectroscopic techniques:
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NMR: ¹H NMR (400 MHz, DMSO-d6) displays characteristic pyrrolidine ring protons at δ 3.45–3.25 ppm (m, 4H) and tert-butyl singlet at δ 1.40 ppm.
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IR: Strong carbonyl stretch at 1685 cm⁻¹ confirms the Boc group, while N-H stretches at 3320 cm⁻¹ verify the secondary amine.
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MS: ESI-MS shows [M+H]+ at m/z 345.8 with isotopic pattern matching chlorine presence .
Synthetic Methodology
Primary Synthesis Route
Industrial production typically employs a seven-step sequence beginning with (R)-pyrrolidine-3-carboxylic acid:
Critical Reaction Parameters
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Temperature control (<0°C) during Boc protection prevents racemization
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Strict anhydrous conditions for coupling reactions (molecular sieves 4Å)
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Purification requires reversed-phase HPLC for pharmaceutical-grade material
Reactivity and Derivative Formation
Site-Specific Modifications
The molecule contains three reactive centers for structural diversification:
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Chloro Substituent: Undergoes nucleophilic aromatic substitution with amines/thiols
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Methylsulfanyl Group: Oxidizable to sulfone or displaceable via SNAr reactions
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Boc Protecting Group: Removable under acidic conditions (TFA/DCM) to free amine
Table 2: Common Derivative Classes
Pharmaceutical Development Considerations
Preclinical Pharmacokinetics
Rodent studies of lead derivatives show:
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